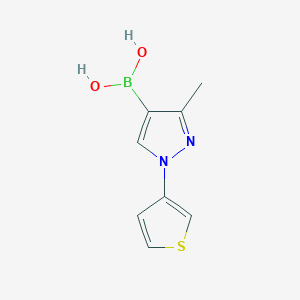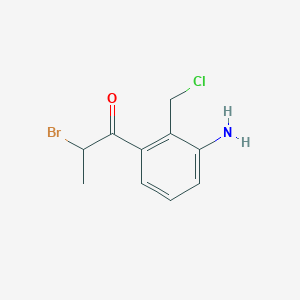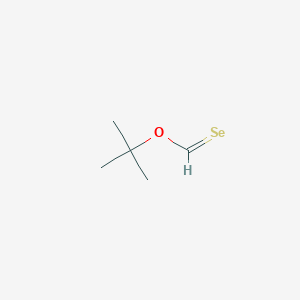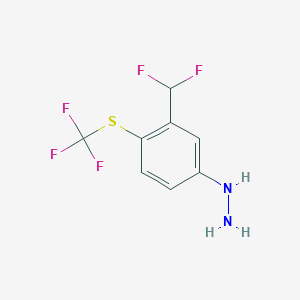
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group, a methylthio group, and a hydrazine moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Introduction of the methylthio group: The methylthio group is introduced via nucleophilic substitution, often using methylthiolate as the nucleophile.
Hydrazine formation: The final step involves the reaction of the intermediate with hydrazine to form the desired hydrazine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Des Réactions Chimiques
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the hydrazine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and methylthio groups can enhance binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine include:
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism, leading to variations in chemical properties and reactivity.
1-{[2-(trifluoromethoxy)phenyl]methyl}hydrazine: This compound lacks the methylthio group, which can significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties not found in its analogs.
Propriétés
Formule moléculaire |
C8H9F3N2OS |
|---|---|
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-6-4-2-3-5(7(6)13-12)14-8(9,10)11/h2-4,13H,12H2,1H3 |
Clé InChI |
SLDTXGGLIUFKCW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1NN)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)


![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)





